molecular formula C15H16N6O5S B11704688 N-[4-[[[2-oxo-2-(2-pyridin-2-ylhydrazinyl)acetyl]amino]sulfamoyl]phenyl]acetamide

N-[4-[[[2-oxo-2-(2-pyridin-2-ylhydrazinyl)acetyl]amino]sulfamoyl]phenyl]acetamide

Cat. No.: B11704688
M. Wt: 392.4 g/mol
InChI Key: JJLSADOCAFGEER-UHFFFAOYSA-N
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Description

N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features a pyridine ring, hydrazinecarbonyl, and formohydrazido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes C–C bond cleavage, leading to the formation of the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. The pyridine ring and hydrazinecarbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[N’-(PYRIDIN-2-YL)HYDRAZINECARBONYL]FORMOHYDRAZIDO}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N6O5S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-[[[2-oxo-2-(2-pyridin-2-ylhydrazinyl)acetyl]amino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H16N6O5S/c1-10(22)17-11-5-7-12(8-6-11)27(25,26)21-20-15(24)14(23)19-18-13-4-2-3-9-16-13/h2-9,21H,1H3,(H,16,18)(H,17,22)(H,19,23)(H,20,24)

InChI Key

JJLSADOCAFGEER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NNC2=CC=CC=N2

Origin of Product

United States

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